molecular formula C18H13ClF6N2O4 B4292566 METHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE

METHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE

Cat. No.: B4292566
M. Wt: 470.7 g/mol
InChI Key: WLORRNDRJMHILK-UHFFFAOYSA-N
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Description

Methyl N-(2-chlorobenzoyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of METHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 2-chlorobenzoyl chloride, which is then reacted with 3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alanine under controlled conditions. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Methyl N-(2-chlorobenzoyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

Methyl N-(2-chlorobenzoyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Methyl N-(2-chlorobenzoyl)-3,3,3-trifluoro-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate can be compared to other similar compounds, such as triflumuron and other benzoylurea derivatives These compounds share structural similarities but differ in their specific chemical properties and biological activities

Properties

IUPAC Name

methyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[4-(trifluoromethoxy)anilino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF6N2O4/c1-30-15(29)16(17(20,21)22,27-14(28)12-4-2-3-5-13(12)19)26-10-6-8-11(9-7-10)31-18(23,24)25/h2-9,26H,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLORRNDRJMHILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)OC(F)(F)F)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 3
METHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[(2-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE

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